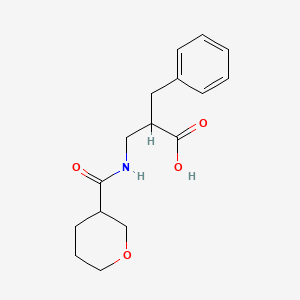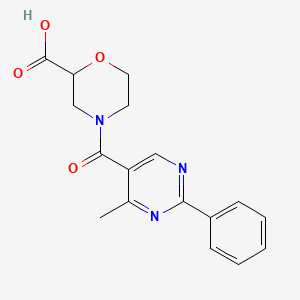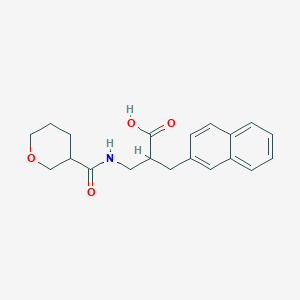![molecular formula C15H16N4O4 B6662667 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662667.png)
4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a phenyltriazole moiety attached to an acetyl group, which is further linked to a morpholine ring bearing a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Phenyltriazole Moiety: The phenyltriazole moiety can be synthesized through a cyclization reaction involving phenylhydrazine and an appropriate alkyne under acidic conditions.
Acetylation: The phenyltriazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Attachment to Morpholine: The acetylated phenyltriazole is then reacted with morpholine-2-carboxylic acid under coupling conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyltriazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The phenyltriazole moiety can bind to enzyme active sites or receptor binding pockets, leading to inhibition or modulation of their activity. The acetyl and morpholine groups can enhance the compound’s binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-[2-(4-Phenyltriazol-1-yl)acetyl]piperidine-2-carboxylic acid: Similar structure with a piperidine ring instead of morpholine.
4-[2-(4-Phenyltriazol-1-yl)acetyl]pyrrolidine-2-carboxylic acid: Similar structure with a pyrrolidine ring instead of morpholine.
Uniqueness
4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid is unique due to the presence of the morpholine ring, which can impart different physicochemical properties compared to its analogs. This can result in variations in solubility, stability, and biological activity, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-[2-(4-phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-14(18-6-7-23-13(9-18)15(21)22)10-19-8-12(16-17-19)11-4-2-1-3-5-11/h1-5,8,13H,6-7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUZJQCJZNGGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CN2C=C(N=N2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[3-(4-Methoxyphenyl)-2-methylpropanoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662591.png)
![4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662593.png)
![4-[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662598.png)
![2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6662611.png)
![2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6662620.png)

![1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662625.png)
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662628.png)
![3-[[3-(4-Methoxyphenyl)adamantane-1-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6662635.png)

![2-Methyl-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662663.png)
![4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)

![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
